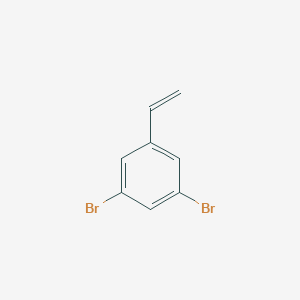

3,5-Dibromostyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITDEAXLQUVPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595612 | |

| Record name | 1,3-Dibromo-5-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120359-56-0 | |

| Record name | 3,5-Dibromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-5-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIBROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 3,5 Dibromostyrene

Dehydrohalogenation Approaches

Dehydrohalogenation, the removal of a hydrogen halide from a substrate, is a cornerstone of alkene synthesis. For 3,5-dibromostyrene, this typically involves the elimination of hydrogen bromide (HBr) or hydrogen chloride (HCl) from a haloethyl-substituted dibromobenzene.

From β-Haloethyldibromobenzene Precursors

The most common precursors for dehydrohalogenation are 1-(β-haloethyl)-3,5-dibromobenzenes, such as 1-(2-bromoethyl)-3,5-dibromobenzene. The elimination of HBr from this substrate directly yields the target vinyl group. Various catalytic and stoichiometric systems have been developed to facilitate this transformation efficiently.

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate immiscible phases (typically aqueous and organic). In the dehydrohalogenation of 1-(2-bromoethyl)-3,5-dibromobenzene, an aqueous solution of an alkali metal hydroxide is used as the base, while the substrate resides in an organic phase. The phase transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide anion (OH⁻) into the organic phase to effect the elimination reaction.

The catalyst, often a salt with the general formula (R₁R₂R₃R₄N)⁺X⁻, shuttles the hydroxide ions across the phase boundary, enabling the reaction to proceed under mild conditions, often at temperatures ranging from 0°C to 150°C. google.com This method avoids the need for anhydrous or homogeneous reaction conditions, making it industrially advantageous.

Table 1: Representative Conditions for PTC Dehydrohalogenation

| Parameter | Value |

|---|---|

| Substrate | 1-(2-bromoethyl)-3,5-dibromobenzene |

| Base | Aqueous Sodium Hydroxide (NaOH) |

| Catalyst | Quaternary Ammonium Salt (e.g., Triethylamylammonium bromide) |

| Temperature | 20°C - 45°C |

A classic and effective method for dehydrohalogenation involves the use of a strong base in an alcoholic solvent. A solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, can serve as the base to dehydrobrominate 2-bromoethyl-dibromobenzene. google.com Alternatively, potassium hydroxide (KOH) dissolved in ethanol is widely used.

In this homogeneous system, the mixture is typically stirred at a controlled temperature, for instance, 30°C, for several hours. google.com The alcoholic solvent serves both to dissolve the reactants and to participate in the formation of the alkoxide base. Following the reaction, an aqueous workup is performed to separate the product.

Table 2: Dehydrohalogenation using Sodium Ethoxide in Ethanol google.com

| Parameter | Value |

|---|---|

| Substrate | 2-bromoethyl-dibromobenzene |

| Reagent | Sodium Ethoxide in Ethanol |

| Temperature | 30°C |

| Reaction Time | 3 hours |

The synthesis of styrenic monomers is often complicated by their tendency to undergo spontaneous free-radical polymerization, especially at elevated temperatures. nih.gov While some processes for the dehydrohalogenation of bromoethyl-dibromobenzene have been reported to use free radical sources like peroxides as catalysts to lower the required reaction temperature, managing polymerization is a critical concern. google.com

Therefore, in most synthetic and purification procedures for this compound, the addition of a free radical inhibitor is essential for stabilizing the final product. These inhibitors function by reacting with and quenching any free radicals that may form, thus terminating the polymerization chain reaction. nih.goveastman.com Common inhibitors added during workup or for storage include phenolic compounds like hydroquinone, tert-butylcatechol (TBC), and butylated hydroxytoluene (BHT), as well as stable nitroxide radicals such as TEMPO and its derivatives. google.comgoogle.commdpi.com

From α-Hydroxyethyldibromobenzene via Dehydration

An alternative route to this compound involves the dehydration of the corresponding secondary alcohol, 1-(3,5-dibromophenyl)ethanol. This is an elimination reaction where a molecule of water is removed to form the alkene. The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and requires heating.

The mechanism proceeds via protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation, which is then quenched by the removal of an adjacent proton to form the stable carbon-carbon double bond of the styrene (B11656) moiety.

Wittig and Wittig-like Reaction Strategies

The Wittig reaction is a highly reliable and versatile method for synthesizing alkenes from carbonyl compounds. libretexts.orgorganic-chemistry.org To synthesize this compound via this route, the precursor is 3,5-dibromobenzaldehyde (B114249). This aldehyde is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

The ylide, often called a Wittig reagent, is typically prepared in situ by treating a phosphonium (B103445) salt, methyltriphenylphosphonium bromide, with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide. The nucleophilic ylide then attacks the electrophilic carbonyl carbon of the 3,5-dibromobenzaldehyde. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane, which rapidly decomposes to yield the desired this compound and triphenylphosphine (B44618) oxide as a byproduct. mnstate.edu The strong phosphorus-oxygen bond formed in the byproduct provides the thermodynamic driving force for the reaction. organic-chemistry.org

Table 3: General Conditions for Wittig Synthesis of this compound

| Parameter | Reagent/Condition |

|---|---|

| Carbonyl Precursor | 3,5-Dibromobenzaldehyde |

| Ylide Precursor | Methyltriphenylphosphonium bromide |

| Base | n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Product | This compound |

Wittig Reaction from 3,5-Dibromobenzaldehyde Precursors

The Wittig reaction is a cornerstone method for the synthesis of alkenes from carbonyl compounds and is widely employed for the preparation of this compound. wikipedia.orglibretexts.org This reaction utilizes a phosphonium ylide, also known as a Wittig reagent, which acts as a nucleophile to attack the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org

A specific protocol for the synthesis of this compound involves the reaction of 3,5-dibromobenzaldehyde with methyltriphenylphosphonium bromide. The ylide is generated in situ by deprotonating the phosphonium salt with a strong base, such as potassium tert-butoxide (t-BuOK). The resulting nucleophilic ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), then reacts with 3,5-dibromobenzaldehyde. libretexts.org

The reaction mechanism proceeds through the formation of a zwitterionic intermediate called a betaine (B1666868), which subsequently cyclizes to form a four-membered ring intermediate, the oxaphosphetane. organic-chemistry.org This intermediate is unstable and rapidly decomposes in an irreversible step to yield the final products: the desired alkene (this compound) and a stable phosphine (B1218219) oxide byproduct, triphenylphosphine oxide. organic-chemistry.orgyoutube.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the reaction. organic-chemistry.org

Table 1: Reagents and Conditions for Wittig Synthesis of this compound

| Reactant/Reagent | Role | Example |

|---|---|---|

| 3,5-Dibromobenzaldehyde | Aldehyde Precursor | Starting material containing the dibromophenyl group. |

| Methyltriphenylphosphonium bromide | Wittig Salt | Source of the phosphonium ylide. |

| Potassium tert-butoxide (t-BuOK) | Base | Deprotonates the Wittig salt to form the active ylide. |

Modified Wittig-like Condensation Techniques

Modifications of the Wittig reaction have been developed to overcome some of its limitations, such as the often-difficult separation of the triphenylphosphine oxide byproduct and to improve stereoselectivity. One of the most significant modifications is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comnrochemistry.com

The HWE reaction utilizes phosphonate carbanions, which are generated by deprotonating alkyl phosphonates with a base (e.g., NaH). wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. A key advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture by a simple aqueous extraction, simplifying product purification. wikipedia.orgalfa-chemistry.com

While the standard Wittig reaction using a simple ylide like methylenetriphenylphosphorane is effective for producing this compound, the HWE reaction is particularly valuable for synthesizing substituted derivatives of this compound, especially where control of the alkene geometry is desired. The HWE reaction typically shows a strong preference for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Salt (e.g., [Ph₃PCH₃]Br) | Phosphonate Ester (e.g., (EtO)₂P(O)CH₂R) |

| Active Nucleophile | Phosphonium Ylide | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine Oxide (often difficult to remove) | Dialkylphosphate Salt (water-soluble, easily removed) wikipedia.orgalfa-chemistry.com |

| Reactivity | Reacts well with aldehydes and many ketones. | Carbanions are more nucleophilic; react readily with hindered ketones. nrochemistry.com |

| Stereoselectivity | Dependent on ylide structure (stabilized vs. unstabilized). wikipedia.orgorganic-chemistry.org | Strongly favors (E)-alkene formation. wikipedia.orgnrochemistry.com |

Regioselective Synthesis of this compound Derivatives

The two bromine atoms on the this compound scaffold offer reactive sites for further functionalization, allowing for the creation of a diverse range of derivatives. Regioselective synthesis aims to selectively functionalize one bromine position over the other.

Suzuki Coupling Reactions for Positional Control

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction can be applied to this compound to selectively replace one of the bromine atoms with a new aryl or vinyl group, providing excellent positional control.

The general catalytic cycle for the Suzuki coupling involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. libretexts.orgnih.gov

Transmetallation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. libretexts.orgnih.gov

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.orgnih.gov

In non-symmetrical dibromobenzenes, the regioselectivity of the first coupling (i.e., which bromine reacts first) can be influenced by steric and electronic factors. Research has shown that for dibromobenzenes containing an alkene substituent, the proximity of a bromine atom to the alkene can direct the regiochemical outcome of the Suzuki coupling. rsc.org This principle allows for the controlled, stepwise functionalization of this compound. By carefully selecting the catalyst, base, and reaction conditions, and using a controlled stoichiometry of the boronic acid (typically one equivalent), it is possible to achieve a monocoupling reaction, yielding a 3-bromo-5-substituted styrene derivative.

Stereoselective Synthesis of this compound Isomers

While this compound itself (1,3-dibromo-5-vinylbenzene) does not have stereoisomers, its derivatives, where the vinyl group is further substituted (e.g., R-CH=CH-Ar), can exist as (E) and (Z) isomers. The stereoselective synthesis of these isomers can be achieved by selecting the appropriate olefination methodology, primarily by modifying the Wittig or HWE reaction.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used. wikipedia.orgorganic-chemistry.org

Unstabilized Ylides : Ylides where the carbanion is not stabilized by an adjacent electron-withdrawing group (e.g., when R is an alkyl group) typically react under kinetic control to form predominantly the (Z)-alkene. wikipedia.orgorganic-chemistry.org The reaction is often irreversible, leading to the cis product. youtube.com

Stabilized Ylides : Ylides where the carbanion is stabilized by a resonance-delocalizing group (e.g., an ester or ketone) react more slowly and reversibly. libretexts.orgyoutube.com This allows for equilibration to the more thermodynamically stable intermediate, which leads to the formation of the (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org

Therefore, to synthesize a specific isomer of a this compound derivative, one can react 3,5-dibromobenzaldehyde with a chosen substituted phosphonium ylide. For example, reacting it with an unstabilized ylide would favor the (Z)-isomer, while a stabilized ylide would yield the (E)-isomer.

Alternatively, the Horner-Wadsworth-Emmons reaction provides a reliable route to (E)-alkenes. wikipedia.orgnrochemistry.com The reaction intermediates in the HWE pathway are able to equilibrate to a more stable configuration that preferentially leads to the trans-olefin product. nrochemistry.com For cases where the (Z)-alkene is desired with high selectivity, modifications such as the Still-Gennari variation of the HWE reaction can be employed, which uses phosphonates with electron-withdrawing groups to favor the formation of (Z)-olefins. nrochemistry.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₈H₆Br₂ | Target Compound |

| 3,5-Dibromobenzaldehyde | C₇H₄Br₂O | Precursor |

| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | Wittig Salt |

| Potassium tert-butoxide | C₄H₉KO | Base |

| Methylenetriphenylphosphorane | C₁₉H₁₇P | Phosphonium Ylide |

| Triphenylphosphine oxide | C₁₈H₁₅OP | Byproduct |

| Alkyl Phosphonate | (RO)₂P(O)R' | HWE Reagent |

| Boronic Acid | RB(OH)₂ | Suzuki Coupling Reagent |

Advanced Reaction Chemistry and Mechanistic Investigations Involving 3,5 Dibromostyrene

Mechanistic Elucidation of Dehydrohalogenation Pathways

Dehydrohalogenation of halo-substituted styrenes is a fundamental reaction that can lead to the formation of acetylenic compounds or substituted styrenes. While specific mechanistic studies on the dehydrohalogenation of 3,5-dibromostyrene are not extensively detailed in the provided search results, the general principles of dehydrohalogenation reactions involving alkyl and aryl halides can be applied. Typically, these reactions proceed via an E2 (elimination, bimolecular) or E1 (elimination, unimolecular) mechanism.

In the context of this compound, a strong base would be required to abstract a proton. The most likely proton to be abstracted would be one of the vinylic protons due to the electron-withdrawing nature of the aromatic ring. However, the presence of two bromine atoms on the phenyl ring significantly influences the electron density of the entire molecule, potentially affecting the acidity of the vinylic protons and the stability of any potential intermediates. A detailed mechanistic study would involve kinetic isotope effect experiments, computational modeling, and analysis of reaction products under various conditions (e.g., different bases, solvents, and temperatures) to definitively establish the predominant dehydrohalogenation pathway.

Detailed Analysis of Wittig Reaction Mechanisms

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. byjus.comlibretexts.orgmasterorganicchemistry.com The synthesis of this compound can be achieved via the Wittig reaction, typically starting from 3,5-dibromobenzaldehyde (B114249) and a suitable phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). masterorganicchemistry.com

The mechanism of the Wittig reaction is generally understood to proceed through the following key steps: byjus.comlibretexts.org

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (3,5-dibromobenzaldehyde in this case). byjus.comlibretexts.org This initial step leads to the formation of a dipolar, charge-separated intermediate known as a betaine (B1666868). libretexts.org

Oxaphosphetane Formation: The betaine intermediate undergoes a rapid ring-closure to form a four-membered heterocyclic intermediate called an oxaphosphetane. libretexts.orgorganic-chemistry.org The formation of this intermediate is a crucial step in the reaction pathway. Recent research suggests that for lithium-free Wittig reactions, the oxaphosphetane may be formed directly through a [2+2] cycloaddition without the intervention of a distinct betaine intermediate. wikipedia.org

Decomposition to Products: The oxaphosphetane is unstable and spontaneously decomposes to yield the final alkene product (this compound) and triphenylphosphine (B44618) oxide. byjus.com This decomposition is an exothermic and irreversible process. libretexts.org

The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-alkene, is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org In the synthesis of this compound from 3,5-dibromobenzaldehyde, the specific ylide used would determine the geometry of the resulting vinyl group.

| Starting Materials | Reaction Type | Key Intermediates | Product | Byproduct |

| 3,5-Dibromobenzaldehyde | Wittig Reaction | Betaine, Oxaphosphetane | This compound | Triphenylphosphine oxide |

| Methyltriphenylphosphonium halide (to form the ylide) |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its two reactive C-Br bonds, is an excellent substrate for these transformations.

The Heck reaction, discovered by Richard F. Heck, Tsutomu Mizoroki, and Ei-ichi Negishi, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org this compound can act as the unsaturated halide in this reaction.

The generally accepted mechanism for the Heck reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states: wikipedia.orgnumberanalytics.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form an arylpalladium(II) complex. numberanalytics.com

Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the palladium center, followed by the insertion of the alkene into the aryl-palladium bond. numberanalytics.com

β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond and a hydridopalladium(II) complex. numberanalytics.com

Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst and form the corresponding hydrohalide salt. wikipedia.orgnumberanalytics.com

The Heck reaction exhibits a broad scope, and the reactivity can be influenced by the electronic nature of the substrates. youtube.com The presence of two bromine atoms in this compound allows for the possibility of a double Heck reaction, where both C-Br bonds react sequentially, leading to the formation of more complex, cross-conjugated systems. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are important considerations in the application of the Heck reaction. organic-chemistry.org

| Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | Pd(0) inserts into the C-Br bond of this compound. | Pd(0) → Pd(II) |

| Migratory Insertion | The alkene inserts into the aryl-palladium bond. | No change |

| β-Hydride Elimination | A β-hydrogen is eliminated to form the product alkene. | No change |

| Reductive Elimination | The Pd(0) catalyst is regenerated by a base. | Pd(II) → Pd(0) |

Other Cross-Coupling Modalities for Functionalization

Beyond the widely used Suzuki-Miyaura coupling, the two bromine atoms on the this compound ring offer versatile handles for various other palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. These alternative modalities, including the Heck, Sonogashira, and Stille reactions, are instrumental in creating complex molecular architectures.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for C-C bond formation at the vinyl position. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in the Heck reaction generally follows the order I > Br > Cl. researchgate.net For this compound, this allows for selective or double coupling at the bromine positions. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgyoutube.com Variations of the Heck reaction, such as the reductive Heck reaction, have also been developed, expanding its synthetic utility. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org The versatility and mild reaction conditions have made it a cornerstone for the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org Applying this to this compound allows for the introduction of one or two alkynyl moieties, creating precursors for more complex structures through subsequent reactions like click chemistry. nih.gov Research has also focused on developing copper-free Sonogashira protocols to create more cost-effective and environmentally friendly processes. organic-chemistry.orgnih.govucsb.edu

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. While less common due to the toxicity of organotin reagents, it offers a broad substrate scope. For substrates similar to this compound, such as 3,5-dibromo-2-pyrone, Stille couplings have been shown to proceed with high regioselectivity and yield, demonstrating its potential for the functionalization of dibrominated aromatic systems. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | Resulting Functional Group |

|---|---|---|---|

| Heck Reaction | Alkene | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |

| Suzuki-Miyaura Coupling | Organoboron compound | Pd catalyst, Base | Biaryl or Vinyl-Aryl |

| Stille Coupling | Organotin compound | Pd catalyst | Biaryl or Vinyl-Aryl |

Derivatization Strategies for Enhancing Chemical Diversity and Functionality

The strategic location of the vinyl group and two bromine atoms on this compound provides multiple avenues for derivatization, leading to a vast library of compounds with enhanced chemical diversity and tailored functionalities.

One primary strategy involves the modification of the vinyl group. For instance, this compound can undergo epoxidation when treated with an oxidizing agent like peracetic acid, resulting in the formation of 2-(3,5-Dibromophenyl)oxirane (B14395654). This epoxide ring is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functional groups.

The bromine atoms serve as key anchor points for introducing complexity via cross-coupling reactions as detailed in the previous section. The products of these reactions are themselves valuable derivatives.

Alkynylation via Sonogashira Coupling: Introducing a terminal alkyne via Sonogashira coupling yields a derivative that can participate in further transformations. nih.gov A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which can attach a wide variety of molecules bearing an azide (B81097) group, rapidly increasing molecular complexity. nih.gov

Arylation/Vinylation via Suzuki and Heck Couplings: Suzuki and Heck reactions attach new aryl or vinyl groups, respectively. wikipedia.orglibretexts.org This allows for the construction of conjugated systems, such as oligophenylenes or stilbenes, which are of great interest in materials science for their electronic and photophysical properties. The reaction with 1,3,5-tribromobenzene, for example, can lead to highly branched structures. researchgate.net

These derivatization strategies allow for the systematic modification of this compound, transforming a relatively simple building block into a diverse set of complex molecules with potential applications in various fields of chemical research.

Metal-Free and Cost-Effective Synthesis Protocols

While palladium-catalyzed reactions are highly effective, the cost and potential toxicity of heavy metals have driven research towards more sustainable and economical synthetic methods.

Metal-Free Synthesis of Benzo[b]thiophenes: In a related context, metal-free conditions have been developed for synthesizing complex heterocycles like benzo[b]thiophenes from alkyne precursors. chim.it These methods often employ radical-mediated cyclization or electrophilic cyclization promoted by non-metallic reagents, highlighting a shift away from transition metal catalysis. chim.it For instance, base-induced or catalyst-free cyclization reactions have been successfully employed in the synthesis of dihydrobenzofurans, providing a precedent for similar strategies in other systems. nih.gov

Cost-Effective Cross-Coupling Conditions: Efforts to make traditional cross-coupling reactions more cost-effective focus on modifying the catalytic system.

Copper-Free Sonogashira Coupling: The development of Sonogashira reactions that proceed without the copper co-catalyst represents a significant step towards greener chemistry. organic-chemistry.orgucsb.edu These reactions can sometimes be performed in more environmentally benign solvents like water, further reducing cost and environmental impact. nih.govucsb.edu

Phosphine-Free Heck Reaction: The ligands used to stabilize palladium catalysts, often phosphines, can be expensive and air-sensitive. Protocols for phosphine-free Heck reactions, sometimes conducted in water under microwave irradiation, offer a more economical and practical alternative. organic-chemistry.org

Alternative Synthetic Routes: Another approach to cost-effectiveness is to avoid the direct bromination of styrene (B11656) by using alternative starting materials. One such method is the Wittig reaction, which utilizes 3,5-dibromobenzaldehyde as a precursor. In this process, a phosphonium ylide is generated and reacted with the aldehyde to form the vinyl group of this compound.

| Protocol | Key Features | Advantages | Example Reaction |

|---|---|---|---|

| Copper-Free Sonogashira | Excludes Cu(I) co-catalyst, can be run in water. ucsb.edu | Reduced cost, lower toxicity, environmentally friendlier. organic-chemistry.orgucsb.edu | Coupling of aryl bromides with terminal alkynes. ucsb.edu |

| Phosphine-Free Heck | Avoids expensive and sensitive phosphine (B1218219) ligands. organic-chemistry.org | Lower catalyst cost, operational simplicity. organic-chemistry.org | Vinylation of aryl halides in water. organic-chemistry.org |

| Wittig Reaction | Synthesis from 3,5-dibromobenzaldehyde. | Avoids direct bromination of styrene. | Aldehyde to vinyl group conversion. |

| Radical-Mediated Cyclization | Metal-free, initiated by radical species. chim.it | Avoids transition metals entirely. chim.it | Synthesis of benzo[b]thiophenes. chim.it |

Polymerization Science and Material Applications of 3,5 Dibromostyrene

Homopolymerization Studies of 3,5-Dibromostyrene

The synthesis of polymers consisting solely of this compound units can be achieved through various polymerization techniques. These homopolymers are of interest for their high bromine content, which imparts significant flame-retardant properties.

Radical Polymerization Mechanisms and Kinetics

Free radical polymerization is a fundamental process for producing polymers from vinyl monomers and proceeds through three main steps: initiation, propagation, and termination. uvebtech.comtulane.edu Initiation begins with the decomposition of an initiator molecule to form free radicals, which then react with a monomer to create an active center. tulane.edu This active chain then rapidly adds subsequent monomer units during the propagation phase. uvebtech.com Termination occurs when two growing radical chains combine or undergo disproportionation. researchgate.net

The rate of polymerization (R_p) is primarily dependent on the concentration of the monomer ([M]) and the active radical centers ([M•]), as described by the equation R_p = k_p[M][M•], where k_p is the propagation rate constant. tulane.edu A key principle in analyzing the kinetics is the steady-state assumption, which posits that the rate of radical initiation equals the rate of radical termination. uvebtech.comresearchgate.net

The electronic nature of substituents on the styrene (B11656) ring significantly influences polymerization kinetics. For substituted styrenes, electron-withdrawing (EW) groups can affect the reactivity of the monomer and the stability of the propagating radical. In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), monomers with EW substituents have been shown to polymerize faster than those with electron-donating (ED) substituents. This is attributed to both a larger propagation rate constant (k_p) and a larger equilibrium constant for atom transfer (K_eq), which indicates that EW groups increase monomer reactivity while decreasing the stability of the dormant polymer species. osti.gov Given that this compound possesses two electron-withdrawing bromine atoms, it is expected to exhibit a higher polymerization rate compared to unsubstituted styrene under similar radical polymerization conditions.

| Substituent on Styrene | Hammett Parameter (σ) | kpapp (x 10-4 s-1) | Nature of Substituent |

|---|---|---|---|

| 4-methoxy | -0.27 | 0.15 | Electron-Donating |

| 4-methyl | -0.17 | 0.30 | Electron-Donating |

| H (unsubstituted) | 0.00 | 0.47 | Neutral |

| 4-chloro | 0.23 | 1.10 | Electron-Withdrawing |

| 3-chloro | 0.37 | 1.80 | Electron-Withdrawing |

| 4-cyano | 0.66 | 12.0 | Strongly Electron-Withdrawing |

Data sourced from studies on substituted styrenes, illustrating the general principle. osti.gov

Bulk Polymerization Techniques

Bulk polymerization, also known as mass polymerization, is a straightforward technique involving only the monomer and a soluble initiator, without the use of a solvent. chemrxiv.org The reaction is typically initiated by heat or radiation, which causes the decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide to generate free radicals. chemrxiv.orgtue.nl

A typical laboratory procedure for the bulk polymerization of a styrene-based monomer involves:

Heating the monomer (e.g., this compound) in a reaction vessel to a specified temperature, often around 80-90°C.

Adding a small quantity of a radical initiator (e.g., AIBN) to the heated monomer and stirring until it dissolves.

Maintaining the temperature for a set period (e.g., 20-60 minutes), during which the solution's viscosity increases as the monomer converts to polymer.

Quenching the reaction by cooling the vessel, which solidifies the polymer.

Dissolving the resulting polymer in a suitable solvent (like toluene) and precipitating it in a non-solvent (such as methanol (B129727) or ethanol) to purify the product. chemrxiv.orgwikipedia.org

This method yields a high-purity polymer since no solvent is present to contaminate the final product. tue.nl However, the exothermic nature of free-radical polymerization can make heat dissipation difficult as the viscosity of the reaction mass increases, a phenomenon which must be carefully controlled to prevent runaway reactions.

Copolymerization Strategies Involving this compound

Copolymerization allows for the modification of polymer properties by incorporating two or more different monomers into the same polymer chain. This compound is often copolymerized with other monomers, like styrene, to create materials that balance standard mechanical properties with enhanced flame retardancy. osti.gov

Copolymerization with Styrene and Related Aromatic Vinyl Monomers

When two monomers, M₁ (e.g., this compound) and M₂ (e.g., styrene), are copolymerized, their relative incorporation into the polymer chain is described by reactivity ratios, r₁ and r₂. tulane.edu The reactivity ratio r₁ (k₁₁/k₁₂) is the ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ monomer to the rate constant of it adding an M₂ monomer. Conversely, r₂ (k₂₂/k₂₁) describes the preference for a chain ending in M₂. tulane.edu

These ratios are determined experimentally by conducting a series of low-conversion polymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer composition. scielo.org Common methods for calculating reactivity ratios from this data include the Fineman-Ross and Kelen-Tüdös graphical methods. researchgate.netscielo.org

If r₁ > 1, the propagating chain prefers to add a monomer of its own type.

If r₁ < 1, it prefers to add the other monomer.

If r₁r₂ ≈ 1, the monomers are incorporated randomly, forming a statistical copolymer. tulane.edu

If r₁r₂ ≈ 0, the monomers tend to alternate along the chain. tulane.edu

While specific reactivity ratios for the this compound/styrene pair are not prominently published, the electronic differences between the two monomers suggest their reactivities will differ. The electron-withdrawing bromine atoms on this compound make its double bond more electron-poor than that of styrene, which would influence the rate constants for addition and thus the reactivity ratios.

Cationic Polymerization with Chain Transfer Agents

Cationic polymerization is a chain-growth method initiated by an electrophile, such as a protic or Lewis acid, which generates a carbocationic active center. wikipedia.orglibretexts.org This method is effective for monomers with electron-donating substituents that can stabilize the positive charge of the propagating cation. wikipedia.orglibretexts.org Common monomers include isobutylene (B52900) and vinyl ethers. libretexts.orgyoutube.com

However, this compound is a poor candidate for cationic polymerization. The two bromine atoms on the aromatic ring are strongly electron-withdrawing, which would destabilize the carbocation intermediate necessary for propagation. This deactivation of the monomer makes initiation and subsequent chain growth via a cationic mechanism highly unfavorable.

In general cationic polymerizations, chain transfer agents are often intentionally added to control the molecular weight of the polymer. wikipedia.org A chain transfer event occurs when the active cationic center is terminated, and a new cation is generated from the transfer agent, which then initiates a new polymer chain. This process leads to more polymer chains of a shorter length. Water, alcohols, or other nucleophilic species can act as chain transfer agents. wikipedia.orglibretexts.org

Statistical Copolymerization Characterization

The comprehensive characterization of a statistical copolymer, such as one made from this compound and styrene, is essential to understand its structure and properties. A combination of analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the copolymer composition by integrating the signals corresponding to the distinct protons or carbons of each monomer unit. osti.gov This provides the molar ratio of the monomers in the final polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the incorporation of both monomers by identifying their characteristic functional group vibrations in the copolymer spectrum.

Gel Permeation Chromatography (GPC) : GPC is the standard method for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n) of the polymer. osti.gov A low PDI value (closer to 1.0) indicates a more uniform distribution of chain lengths.

Thermogravimetric Analysis (TGA) : TGA measures the thermal stability of the copolymer by monitoring its weight loss as a function of temperature. This is particularly relevant for flame-retardant polymers to assess their decomposition behavior. osti.gov

Elemental Analysis : For halogenated copolymers, combustion analysis can be used to determine the bromine content, which directly relates to the incorporation of this compound and is a key parameter for flame retardancy. osti.gov

Through these methods, a detailed picture of the copolymer's molecular architecture, thermal behavior, and composition can be established.

Copolymerization with Unsaturated Nitrile-based Compounds

The copolymerization of this compound with unsaturated nitrile-based compounds, such as acrylonitrile (B1666552) (AN), yields copolymers with significantly modified properties. These copolymers are often synthesized through radical polymerization techniques. The incorporation of acrylonitrile into the polymer chain can enhance properties like solvent resistance and thermal stability.

Styrene-acrylonitrile (SAN) copolymers are known for their use in packaging materials and housewares. itu.edu.tr The synthesis of polyacrylonitrile (B21495) (PAN) and its copolymers is typically achieved through conventional free-radical polymerization. itu.edu.tr However, controlled radical polymerization techniques, like atom transfer radical polymerization (ATRP), have been employed to create block copolymers of acrylonitrile and other monomers, offering better control over the polymer architecture. itu.edu.tr For instance, polyacrylonitrile-block-polystyrene (PAN-b-PS) has been synthesized via ATRP. itu.edu.tr

The process of copolymerization can be carried out in various solvents, such as dimethylformamide, where the reaction proceeds homogeneously at a high rate. e3s-conferences.org The resulting copolymers are typically white, powdery substances soluble in solvents like dimethylformamide, dimethyl sulfoxide, acetone, and dioxane. e3s-conferences.org Characterization of these copolymers often involves techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of both monomer units into the polymer chain. e3s-conferences.org

The thermal behavior of acrylonitrile copolymers is a key area of study. The distribution of the comonomer units along the polymer chain can significantly influence the thermal degradation and cyclization reactions of the acrylonitrile segments. researchgate.net

Table 1: Copolymerization of Acrylonitrile (AN) with a Nitrogen-Containing Ester e3s-conferences.org

| Copolymer Ratio (CPPAC:AN) | Reaction Temperature (°C) | Conversion Rate (%) |

| 0.35:0.65 | 30-60 | 7.4 |

| 0.65:0.35 | 30-60 | 7.4 |

Graft Copolymerization with Polypropylene (B1209903)

Graft copolymerization is a method used to modify the surface properties of polymers like polypropylene (PP) without altering their bulk characteristics. mdpi.comnih.gov Radiation-induced grafting is a common technique where ionizing radiation, such as gamma rays or electron beams, is used to create active radical sites on the polymer backbone. mdpi.comnih.gov These sites can then initiate the polymerization of a monomer, like this compound, onto the polypropylene chain.

This technique has been successfully used to graft monomers like acrylonitrile and acrylic acid onto polypropylene films, which can impart hydrophilicity and provide functional groups for further reactions. mdpi.comnih.gov The degree of grafting can be controlled by adjusting parameters such as the radiation dose. mdpi.com Increasing the irradiation dose generally leads to a higher grafting percentage due to the increased concentration of free radicals. mdpi.com

The resulting graft copolymers can exhibit enhanced properties. For example, grafting with monomers containing functional groups can make the polypropylene surface suitable for applications like wastewater treatment by enabling the adsorption of heavy metal ions. mdpi.comnih.gov The success of the grafting process is typically confirmed using analytical techniques such as FTIR spectroscopy, scanning electron microscopy (SEM), and X-ray diffraction (XRD). mdpi.com

Table 2: Conditions for Radiation-Induced Grafting on Polypropylene nih.gov

| Polymer Substrate | Monomers | Radiation Source | Key Outcome |

| Polypropylene (PP) | Acrylonitrile (AN), Acrylic Acid (AAc) | Gamma Radiation | Introduction of functional groups for applications like heavy metal removal. |

Copolymerization with TrMA

General principles of copolymerization suggest that if TrMA is a vinyl monomer, it could potentially be copolymerized with this compound using standard polymerization techniques like free radical polymerization or controlled radical polymerization methods. The properties of the resulting copolymer would depend on the chemical nature of TrMA and the relative amounts of the two monomers in the polymer chain.

Advanced Polymer Architectures Derived from this compound

Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a highly branched, tree-like structure. rsc.orgnih.gov They are typically synthesized in a one-pot reaction from ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other. rsc.orgcmu.edu This facile synthesis makes them an attractive alternative to the multi-step synthesis required for perfectly branched dendrimers. rsc.orgnih.gov

This compound can be conceptualized as a precursor to an AB2 monomer suitable for self-condensing vinyl polymerization (SCVP). nih.gov In this approach, a vinyl monomer contains a group that can be transformed into an initiating species. nih.gov For example, 3-(1-chloroethyl)ethenylbenzene has been used to create hyperbranched polymers where the vinyl group acts as the difunctional 'B' group and the chloroethyl group acts as the 'A' group. cmu.edunih.gov

The synthesis of hyperbranched polymers often results in molecules with a broad molecular weight distribution. cmu.edu However, techniques like the slow addition of the monomer to a multifunctional core can lead to higher molecular weight polymers with narrower polydispersity. cmu.edu The resulting hyperbranched polymers possess unique properties such as low viscosity, high solubility, and a large number of terminal functional groups compared to their linear counterparts. rsc.orgnih.gov The degree of branching (DB) is a critical parameter that influences the physical and chemical properties of the HBP. rsc.org

Table 3: Comparison of Polymer Architectures nih.gov

| Property | Linear Polymers | Hyperbranched Polymers | Dendrimers |

| Structure | Linear chain | Irregular, branched | Perfect, symmetric |

| Synthesis | Single step | Single step | Multi-step |

| Molecular Weight | Polydisperse | Polydisperse | Monodisperse |

| Shape | Random coil | Globular | Spherical |

Solid-supported polymerization involves growing polymer chains from a solid surface, creating what are often referred to as polymer brushes. Atom transfer radical polymerization (ATRP) is a powerful and widely used controlled radical polymerization technique for this purpose. diva-portal.orgnih.gov It allows for the synthesis of polymers with well-defined molecular weights and low polydispersities. diva-portal.orgcmu.edu

The process, often termed surface-initiated ATRP (SI-ATRP), begins with the immobilization of an initiator on the solid substrate, such as silica (B1680970) particles or a silicon wafer. diva-portal.orgresearchgate.net The substrate is then immersed in a solution containing the monomer (e.g., this compound), a transition metal catalyst (often a copper complex), and a ligand. diva-portal.orgcmu.edu The polymerization is initiated from the surface-bound initiators, leading to the growth of polymer chains covalently attached to the surface. diva-portal.org

This "grafting from" approach allows for the creation of high-density polymer brushes. nih.gov These surface-modified materials have a wide range of potential applications, including in lubrication, as coatings, and in the creation of functional nanomaterials. nih.govresearchgate.net The properties of the resulting polymer brushes, such as their thickness and grafting density, can be tailored by controlling the polymerization conditions. nih.gov

Performance Enhancement and Functionalization in Polymer Materials

The incorporation of this compound into polymer structures offers a versatile platform for both performance enhancement and post-polymerization functionalization. The two bromine atoms on the phenyl ring are key to these capabilities.

One of the primary roles of brominated compounds like this compound in polymers is to impart flame retardancy. During thermal decomposition, the carbon-bromine bonds can break, releasing bromine radicals that interfere with the radical chain reactions of combustion in the gas phase, thus inhibiting the flame. This makes polymers containing this compound useful in applications requiring high safety standards, such as in electronics, construction, and automotive parts.

The bromine atoms also serve as reactive sites for a variety of post-polymerization modification reactions. These reactions allow for the introduction of new functional groups, which can tailor the polymer's properties for specific applications. For example, the bromine atoms can be replaced by other groups through nucleophilic substitution reactions or can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This chemical versatility allows for the creation of a wide range of functional materials from a single parent polymer.

Furthermore, the presence of the bulky and electron-rich bromine atoms can influence the physical properties of the polymer, such as its refractive index, thermal stability, and solubility. The ability to precisely place these functional handles along a polymer chain through the use of this compound as a comonomer provides a powerful tool for the design of advanced polymer materials.

Table 4: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

| This compound | 1,3-dibromo-5-ethenylbenzene |

| Acrylonitrile | 2-Propenenitrile |

| Polypropylene | Poly(propene) |

| TrMA | Not definitively identified in search results |

| Styrene | Ethenylbenzene |

| Acrylic Acid | 2-Propenoic acid |

| N-triphenylmethylmaleimide | 1-(Triphenylmethyl)-1H-pyrrole-2,5-dione |

| 3-(1-chloroethyl)ethenylbenzene | 1-(1-Chloroethyl)-3-ethenylbenzene |

| Silica | Silicon dioxide |

Specialized Material Functionalities

While direct polymerization of this compound itself does not yield a luminescent material, its chemical structure makes it a crucial precursor for creating advanced functional polymers. The bromine atoms serve as highly reactive sites for post-polymerization modification or for pre-functionalization of the monomer before polymerization. This versatility has been leveraged in the synthesis of complex molecular structures with specific optical properties.

Specifically, this compound is utilized as a starting derivative in the multi-step preparation of phenanthroline-based functionalized macrocycles and catenanes. cymitquimica.compharmaffiliates.com Phenanthroline units are well-known luminophores that can be incorporated into polymer side chains. By first synthesizing a functional monomer containing a luminescent group from a dibrominated precursor and then polymerizing it, researchers can create side-chain luminescent liquid crystalline polymers (SCLLCPs). researchgate.net This synthetic strategy allows for precise control over the final material's properties, combining the processability of polymers with the unique optical and self-organizing behaviors of liquid crystals and luminophores.

The this compound molecule is a valuable building block for the synthesis of conjugated polymers intended for use in organic electronics. The two bromine atoms on the aromatic ring are key functional handles, enabling the monomer to participate in various cross-coupling reactions, such as Suzuki, Stille, or Yamamoto couplings. These reactions are fundamental to the synthesis of the extended π-conjugated systems that are responsible for the electronic properties of organic semiconductors.

The process is analogous to the synthesis of other high-performance electronic polymers, like regioregular poly(3-hexylthiophene), where a dibrominated monomer (2,5-dibromo-3-hexylthiophene) is a critical precursor. newcastle.edu.au By polymerizing these dibrominated monomers, a conjugated backbone is formed, which is essential for charge transport in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to polymerize this compound or its derivatives provides a pathway to novel materials where the polystyrene backbone offers good processability and film-forming properties, while the electronically active units, attached via the bromine positions, provide the desired semiconductor functionality.

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3,5-dibromostyrene and its polymeric derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to gain a comprehensive understanding of molecular structure and conformation.

¹H NMR for Structural Elucidation and Conformational Analysis

The ¹H NMR spectrum of this compound provides definitive confirmation of its structure through the chemical shifts, integration, and coupling patterns of its protons. The spectrum displays distinct signals corresponding to the vinyl group and the aromatic ring protons.

The vinyl group protons typically present as a complex splitting pattern known as an AMX system due to the distinct chemical environments of the three protons.

The proton on the carbon double-bonded to the ring (often designated Hₐ) appears as a doublet of doublets.

The two terminal vinyl protons (Hₘ and Hₓ) are diastereotopic and also appear as doublets of doublets, with coupling constants indicating their cis, trans, and geminal relationships.

The aromatic region of the spectrum is characteristic of a 1,3,5-trisubstituted benzene (B151609) ring.

The proton at the C4 position (H4), situated between the two bromine atoms, typically appears as a triplet due to coupling with the two equivalent protons at C2 and C6.

The protons at the C2 and C6 positions (H2, H6) are chemically equivalent and appear as a doublet, coupling with the H4 proton.

In-depth analysis of NMR spectra, sometimes at varying temperatures (Dynamic NMR or DNMR), can also provide information on the conformational preferences of the molecule, such as restricted rotation around the bond connecting the vinyl group to the aromatic ring. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H-2, H-6 | ~7.6 | Doublet (d) | J(H2-H4) ≈ 1.5-2.0 |

| Aromatic H-4 | ~7.7 | Triplet (t) | J(H4-H2/H6) ≈ 1.5-2.0 |

| Vinyl H (α to ring) | ~6.7 | Doublet of Doublets (dd) | J(trans) ≈ 17.6, J(cis) ≈ 10.9 |

| Vinyl H (β, trans to ring) | ~5.8 | Doublet of Doublets (dd) | J(trans) ≈ 17.6, J(gem) ≈ 1.0 |

| Vinyl H (β, cis to ring) | ~5.4 | Doublet of Doublets (dd) | J(cis) ≈ 10.9, J(gem) ≈ 1.0 |

Note: The predicted values are based on data from analogous compounds such as 3-bromostyrene (B1266119) and 3,5-dibromotoluene. Actual values may vary depending on the solvent and experimental conditions. nih.govchemicalbook.com

NMR for Determination of Polymer Degree of Branching

For hyperbranched polymers derived from this compound, NMR spectroscopy is crucial for quantifying the degree of branching (DB). This is most effectively achieved using ¹³C NMR, often with techniques like inverse-gated decoupling to ensure quantitative accuracy. nih.gov

The polymerization of an AB₂ monomer like this compound (where the vinyl group is the 'A' functionality and the two bromine atoms are the 'B' functionalities, susceptible to reactions like Heck coupling) results in a complex architecture containing three distinct types of monomer units:

Dendritic (D): Fully branched units where the vinyl group and both bromine-bearing positions have reacted.

Linear (L): Units where the vinyl group and one bromine-bearing position have reacted, propagating the polymer chain.

Terminal (T): Units at the end of branches where only the vinyl group has reacted.

By integrating the unique ¹³C NMR signals corresponding to the carbons in these D, L, and T units, the degree of branching can be calculated using the Frey and Hölter equation: researchgate.net

DB (%) = (2D) / (2D + L) * 100

This quantitative analysis is fundamental to understanding the relationship between the polymer's architecture and its macroscopic properties. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound.

MALDI-TOF Mass Spectrometry for Molecular Ion Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for analyzing organic molecules like this compound with minimal fragmentation. nih.gov In a typical analysis, the compound is co-crystallized with a matrix that strongly absorbs laser energy. The laser pulse desorbs and ionizes the analyte molecules, primarily forming the molecular ion ([M]⁺).

For this compound (C₈H₆Br₂), the expected monoisotopic mass is approximately 259.88 Da. nih.gov A key confirmatory feature in the mass spectrum is the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic triplet of peaks for the molecular ion:

[M]⁺: Contains two ⁷⁹Br isotopes.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks is approximately 1:2:1, providing unambiguous evidence for the presence of two bromine atoms in the molecule.

Vibrational Spectroscopy (e.g., Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound's structure, identifying the functional groups present. For this compound, key vibrational bands are associated with the vinyl group, the substituted benzene ring, and the carbon-bromine bonds.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while vinyl C-H stretches are also found in this region (approx. 3100-3000 cm⁻¹).

C=C Stretching: The vinyl C=C stretch results in a sharp band around 1630 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are informative. The pattern of substitution on the benzene ring (1,3,5-trisubstituted) gives rise to characteristic bands, often found between 900 and 675 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 680 and 515 cm⁻¹.

Table 2: Characteristic Infrared (IR) and Raman Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| Vinyl C-H Stretch | 3080 - 3010 | Vinyl Group |

| Vinyl C=C Stretch | ~1630 | Vinyl Group |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |

| Vinyl C-H Bend (o.o.p) | 1000 - 900 | Vinyl Group |

| Aromatic C-H Bend (o.o.p) | 900 - 800 | 1,3,5-Trisubstituted Ring |

| C-Br Stretch | 680 - 515 | Aryl Halide |

Note: These are generalized ranges. The precise position and intensity of peaks can be influenced by the molecular environment and whether the spectrum is IR or Raman. researchgate.netnist.gov

Electronic Spectroscopy (e.g., UV-Vis) for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by π→π* transitions associated with its conjugated system, which includes the benzene ring and the vinyl group.

Benzene itself exhibits characteristic absorptions around 254 nm. The presence of the vinyl group in styrene (B11656) extends the conjugation, causing a bathochromic (red) shift of the main absorption band to around 245-250 nm. libretexts.org

In this compound, the bromine atoms act as auxochromes. Their lone pair electrons can interact with the π-system of the ring, further influencing the electronic transitions. This interaction typically leads to an additional bathochromic shift and can also affect the intensity of the absorption bands. The UV-Vis spectrum is therefore a valuable tool for studying the optical properties of the monomer and its polymers, which is relevant for applications in materials science. researchgate.net

X-ray Diffraction Studies

The degree of crystallinity is a key parameter affecting the mechanical and thermal properties of a polymer. intertek.com In semi-crystalline polymers, the XRD pattern is a superposition of sharp peaks from the crystalline domains and a broad amorphous halo. units.it The degree of crystallinity (%C) can be quantified by separating the areas corresponding to the crystalline peaks (A_c) from the area of the amorphous halo (A_a). units.it

The analysis involves fitting and deconvoluting the diffraction pattern to calculate the respective areas under the crystalline and amorphous portions. The Scherrer equation can also be applied to the width of the diffraction peaks to estimate the average size of the crystalline domains (crystallites), providing further insight into the polymer's microstructure. units.it For poly(this compound), the bulky bromine atoms can hinder chain packing, potentially leading to a lower degree of crystallinity compared to unsubstituted polystyrene.

Table 1: Illustrative XRD Data for Poly(this compound) Samples with Different Thermal Histories

This table presents hypothetical XRD data for two samples of poly(this compound) subjected to different cooling protocols to illustrate the effect on crystallinity. Sample A was quench-cooled, promoting an amorphous structure, while Sample B was slowly cooled to encourage crystallization.

| Sample ID | Thermal Treatment | Diffraction Peaks (2θ) | Amorphous Halo Center (2θ) | Calculated Crystallinity (%) |

| Sample A | Quench-cooled | Minor peaks at 18.5°, 22.8° | ~20° | 15 |

| Sample B | Slowly cooled | Sharp peaks at 18.6°, 22.9°, 28.4° | ~20° | 45 |

Certain rigid-rod polymers or polymers with specific side-chain architectures can form liquid crystalline (LC) phases, which exhibit degrees of order between that of a crystalline solid and an isotropic liquid. researchgate.net XRD is essential for identifying and characterizing these mesophases. For derivatives of this compound designed to exhibit liquid crystallinity, XRD patterns would reveal distinct features. For instance, smectic phases, characterized by a one-dimensional lamellar ordering, would show sharp, low-angle reflections corresponding to the layer spacing, alongside a wide-angle diffuse halo related to the short-range order of molecules within the layers. researchgate.netresearchgate.net Columnar phases, formed by the stacking of disc-like molecules, produce a characteristic pattern of sharp reflections in the low-angle region that can be indexed to a two-dimensional lattice. ep2-bayreuth.de The presence and positions of these peaks allow for the unambiguous identification of the LC phase type and the determination of key structural parameters like layer or columnar spacing. researchgate.net

Advanced Morphological and Thin Film Characterization

The performance of polymeric materials in applications such as coatings and organic electronics is highly dependent on their surface morphology and thin-film characteristics.

In-situ ellipsometry is a non-destructive optical technique that is highly sensitive to the properties of thin films. utwente.nlmdpi.com It measures the change in the polarization state of light upon reflection from a surface to determine film thickness and refractive index with sub-nanometer precision. mdpi.combohrium.com For polymer films made from this compound derivatives, in-situ ellipsometry is invaluable for real-time monitoring of processes like swelling, dissolution, or thermal annealing. utwente.nlbohrium.com

During a swelling experiment, for example, a thin film of a this compound copolymer can be exposed to a solvent vapor. The ellipsometer would track the changes in thickness (d) and refractive index (n) as solvent molecules penetrate the film. This data provides insights into diffusion mechanisms and polymer-solvent interactions. utwente.nl

Table 2: Illustrative In-situ Ellipsometry Data for a Poly(this compound-co-methyl methacrylate) Thin Film Exposed to Acetone Vapor

This table shows hypothetical data tracking the swelling of a copolymer thin film over time. The initial increase in thickness and decrease in refractive index indicate solvent uptake.

| Time (seconds) | Film Thickness (nm) | Refractive Index (n) |

| 0 | 100.0 | 1.585 |

| 30 | 105.2 | 1.571 |

| 60 | 112.8 | 1.554 |

| 90 | 121.5 | 1.536 |

| 120 | 125.3 | 1.528 |

X-Ray Fluorescence (XRF) is a powerful analytical technique used for the non-destructive determination of the elemental composition of materials. unimelb.edu.au When a sample is irradiated with high-energy X-rays, atoms within the sample are excited and emit secondary (or fluorescent) X-rays at energies characteristic of each element. horiba.com

In the context of copolymers containing this compound, XRF is an ideal method for quantifying the bromine content. rigaku.com This is particularly useful for verifying the incorporation of the brominated monomer into a copolymer, for example, in a copolymer of this compound with styrene. By creating calibration standards with known bromine concentrations, a quantitative analysis can be performed to determine the precise weight or molar percentage of the this compound units in the final copolymer. This is crucial for quality control and for correlating the copolymer's properties with its composition. mdpi.com The technique is advantageous because it requires minimal sample preparation and is relatively fast. rigaku.comnih.gov

Table 3: Hypothetical XRF Analysis for a Series of Styrene and this compound Copolymers

This table shows plausible XRF results used to confirm the elemental composition of synthesized copolymers, correlating the bromine signal intensity with the monomer feed ratio.

| Copolymer Sample | Molar Feed Ratio (Styrene : this compound) | Bromine (Br) XRF Intensity (counts per second) | Calculated Br Content (wt%) |

| 1 | 90 : 10 | 1,520 | 7.2 |

| 2 | 75 : 25 | 4,150 | 18.6 |

| 3 | 50 : 50 | 9,860 | 38.1 |

Environmental and Toxicological Research Perspectives on Brominated Styrenes

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical compound are governed by its physical and chemical properties and the characteristics of the receiving environment. For 3,5-Dibromostyrene, specific experimental data on its environmental fate are limited. However, by examining research on related brominated compounds and the principles of environmental chemistry, its likely behavior can be inferred.

Brominated organic compounds, as a general class, exhibit a tendency towards persistence in the environment. The carbon-bromine bond is relatively strong, making these compounds resistant to rapid degradation.

Research Findings on the Persistence and Biodegradation of Related Compounds:

General Persistence of BFRs: Many brominated flame retardants are known to be persistent, with slow degradation rates in soil and sediment.

Biodegradation of Brominated Compounds: The biodegradation of halogenated organic compounds can occur through various enzymatic mechanisms, including dehalogenation. This process can be influenced by the presence of microbial consortia and specific environmental conditions, such as aerobic or anaerobic environments. For instance, studies on other brominated compounds have demonstrated that biodegradation can be initiated by monooxygenase enzymes.

Influence of Polymer Matrix: When incorporated into polymers, such as brominated polystyrene, the release and subsequent degradation of brominated styrenes are influenced by the degradation of the polymer matrix itself.

Interactive Data Table: General Persistence of Related Brominated Compounds

| Compound Class | General Persistence | Key Degradation Factors |

| Brominated Flame Retardants (general) | High | Photodegradation, microbial degradation (slow) |

| Brominated Polystyrenes | High | Thermal degradation, photodegradation of the polymer |

| Halogenated Organic Compounds | Variable to High | Microbial dehalogenation, hydrolysis |

Distribution in Environmental Compartments (e.g., Soil, Sediment, Water)

The distribution of this compound in the environment is expected to be governed by its hydrophobicity. Compounds with low water solubility and high octanol-water partition coefficients (Kow) tend to adsorb to organic matter in soil and sediment.

Predicted Distribution Based on Physicochemical Properties:

Soil and Sediment: Due to its likely hydrophobic nature, this compound is expected to partition significantly to soil and sediment. The organic carbon content of these matrices would be a key factor in its sorption. The equilibrium partitioning between sediment organic carbon, interstitial water, and benthic organisms is a critical process in determining its bioavailability and potential toxicity to sediment-dwelling organisms.

Water: The concentration of this compound in the aqueous phase is expected to be low due to its presumed low water solubility and tendency to sorb to solids.

Air: As a semi-volatile organic compound, atmospheric transport is a potential pathway for the distribution of brominated styrenes, particularly from sources where they are used or produced.

Interactive Data Table: Predicted Environmental Distribution of Hydrophobic Organic Compounds like this compound

| Environmental Compartment | Expected Relative Concentration | Governing Factors |

| Soil | High | Organic carbon content, hydrophobicity (Kow) |

| Sediment | High | Organic carbon content, hydrophobicity (Kow) |

| Water | Low | Water solubility, sorption to particles |

| Air | Variable | Vapor pressure, atmospheric degradation rates |

Photodegradation and Thermal Degradation Pathways

Photodegradation and thermal degradation are important abiotic processes that can contribute to the breakdown of brominated styrenes in the environment.

Research on Degradation Pathways of Related Compounds:

Photodegradation: Exposure to sunlight, particularly UV radiation, can lead to the cleavage of carbon-bromine bonds in brominated aromatic compounds. This can result in the formation of less brominated, and sometimes more toxic, degradation products. Studies on other BFRs have shown that photodegradation can be a significant removal pathway in surface waters and on terrestrial surfaces.

Thermal Degradation: The thermal degradation of brominated polystyrenes involves the breakdown of the polymer chain and the release of brominated compounds. Pyrolysis studies of these polymers have identified the formation of various brominated aromatic compounds. This suggests that in the event of fires involving materials containing such flame retardants, a complex mixture of degradation products could be released into the environment.

Bioaccumulation and Biomagnification Research in Biotic Matrices

Persistent and lipophilic (fat-soluble) compounds have the potential to bioaccumulate in organisms and biomagnify through food webs.

Potential for Bioaccumulation and Biomagnification:

Bioaccumulation: Due to its expected lipophilicity, this compound is likely to be taken up by organisms from their environment (water, soil, sediment) and accumulate in fatty tissues. The extent of bioaccumulation is often correlated with the compound's octanol-water partition coefficient (Kow).

Biomagnification: If a compound is persistent and not readily metabolized by organisms, its concentration can increase at successively higher trophic levels in a food web. While specific data for this compound is lacking, many other persistent organic pollutants, including some BFRs, have been shown to biomagnify.

Assessment of Environmental Hazards and Ecotoxicity

The environmental hazards of this compound are related to its potential toxicity to aquatic and terrestrial organisms and its ability to degrade into other harmful substances.

The degradation of this compound through processes like photodegradation and metabolism can lead to the formation of various congeners (related chemical substances).

Formation of Degradation Products:

Debromination: A primary degradation pathway for many brominated compounds is the sequential loss of bromine atoms. This can result in the formation of monobrominated styrenes or other partially debrominated intermediates. The toxicity of these degradation products may differ from the parent compound, and in some cases, can be higher.

Oxidation Products: Abiotic and biotic oxidation can introduce hydroxyl groups or other functional groups to the molecule, leading to the formation of brominated phenols or other oxygenated derivatives.

The ecotoxicological profile of these potential degradation products is largely uncharacterized, highlighting a significant data gap in the environmental risk assessment of this compound.

Comparative Studies with Legacy and Emerging Brominated Flame Retardants

The regulation and phasing out of legacy brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD), have necessitated the development of alternative flame retardants. These legacy BFRs raised significant environmental and health concerns due to their persistence, bioaccumulation, and toxicity. In response, the chemical industry has introduced a variety of emerging and novel BFRs, including brominated styrenes and their polymeric forms, to meet fire safety standards.

One prominent alternative to HBCDD in polystyrene foam insulation is a butadiene styrene (B11656) brominated copolymer. This polymeric flame retardant is considered to have a superior environmental profile compared to legacy BFRs, primarily due to its high molecular weight, which limits its ability to penetrate cell membranes and bioaccumulate in the food chain. A hazard assessment comparison by the U.S. Environmental Protection Agency (EPA) illustrates the distinctions between HBCDD and this polymeric alternative.

| Hazard Endpoint | HBCDD | Butadiene Styrene Brominated Copolymer |

|---|---|---|

| Mammalian Acute Toxicity | Low | Very Low |

| Mammalian Repeated-Dose Toxicity | High | Low |

| Mammalian Carcinogenicity | Moderate | Very Low |

| Mammalian Developmental Toxicity | High | Low |

| Mammalian Reproductive Toxicity | High | Low |

| Ecotoxicity (Aquatic) | Very High | Very Low |

| Persistence | Very High | Very High |

| Bioaccumulation | Very High | Low |

While polymeric brominated styrenes show a reduced hazard profile, the monomeric forms, such as dibromostyrene, are also used. However, there is a significant lack of comprehensive toxicological data for many of these newer compounds, making direct and thorough comparisons challenging.

Metabolic Transformation Studies in Fauna